Manganese boride

Descripción general

Descripción

Manganese boride (MnB/MnB2) is a boron-containing additive with anti-oxidation, anti-erosion, and improved thermal strength . It is widely used in the nuclear industry, aerospace high-temperature materials, new superconducting materials, and other fields . MnB is a promising soft magnetic material, which is ferromagnetic with a Curie temperature as high as 546.3 K, and a high magnetization value up to 155.5 emu/g, and comparatively low coercive field .

Synthesis Analysis

Manganese boride can be synthesized using various methods. For instance, solvent-based synthesis and characterization of α-Mn (BH4)2 and a new nanoporous polymorph of manganese borohydride, γ-Mn (BH4)2, via a new solvate precursor, Mn (BH4)2·1/2S (CH3)2, has been presented . Manganese chloride is reacted with lithium borohydride in a toluene/dimethylsulfide mixture at room temperature .

Chemical Reactions Analysis

Intermetallic borides, including Manganese boride, have been studied for their structural features, with emphasis on the covalent linkage patterns of boron atoms in them, and the research methods for understanding their electronic structures . They have been found to possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability .

Aplicaciones Científicas De Investigación

Ferromagnetic and Mechanical Properties : Manganese mono-boride is identified as a soft magnetic material with strong ferromagnetic properties at room temperature, high magnetization, and low coercive field. Its significant hardness (15.7 GPa) is attributed to zigzag boron chains, making it a candidate for advanced structural and functional materials (Ma et al., 2017).

Magnetic and Electrocatalytic Properties : The magnetic and electrocatalytic properties of manganese mono-boride nanoflakes, synthesized through a chemical reduction method, indicate potential applications in hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) (Fu et al., 2023).

Elastic and Electronic Properties : The elastic and electronic properties of Manganese Borides, specifically B4Mn, exhibit high mechanical modulus and theoretical hardness, suggesting potential as a super-hard material. The elastic anisotropic properties of Mn-B compounds add further interest (Zhu et al., 2019).

Electrochemical Energy Storage : Manganese borides, particularly in the form of manganese oxides, play a role in electrochemical energy storage. Lithiated manganese oxides are increasingly important in rechargeable lithium-ion batteries, offering cost and environmental advantages (Thackeray et al., 2018).

Electronic Structure Analysis : The K x-ray absorption spectrum of manganese in borides reveals insights into the electronic structure and properties of manganese borides, essential for understanding their behavior in various applications (Shashkina et al., 1970).

High-Pressure High-Temperature Synthesis : The synthesis of various manganese borides under high pressure and temperature conditions highlights the structural versatility and potential applications of these materials (Meng et al., 2012).

Formation Enthalpies and Chemical Interactions : Research on the formation enthalpies of manganese borides contributes to understanding their chemical interactions and potential applications in various fields (Kleppa & Sato, 1982).

Mecanismo De Acción

Manganese (Mn) is an essential micronutrient required for the normal development of many organs, including the brain. Although its roles as a cofactor in several enzymes and in maintaining optimal physiology are well-known, the overall biological functions of Mn are rather poorly understood . Manganese concentration-dependently increased the excitability of dopamine neurons, decreased the amplitude of action potentials, and narrowed action potential width .

Direcciones Futuras

Intermetallic borides, including Manganese boride, have been highlighted for their theoretical and experimental advances in the emerging boride-catalyzed reactions and the important roles of boron in tuning electrocatalytic performances . Future developments of boride synthesis and catalytic applications have been proposed . Manganese boride has also been identified as a rising 2D star with excellent performance in energy conversion and storage .

Propiedades

IUPAC Name |

boranylidynemanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Mn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALQHNLJJQMCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

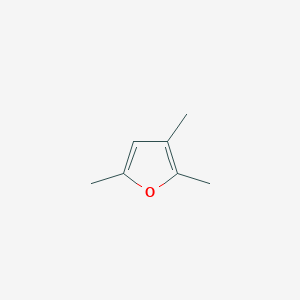

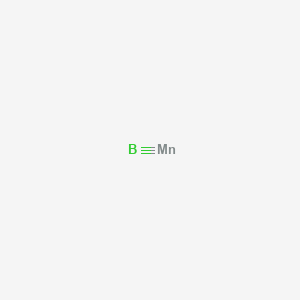

B#[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BMn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015529 | |

| Record name | Manganese boride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese boride | |

CAS RN |

12045-15-7 | |

| Record name | Manganese boride (MnB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese boride (MnB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese boride (MnB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese boride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)